Elacytarabine

Description

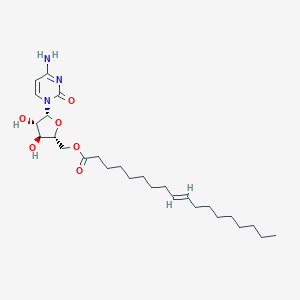

Structure

2D Structure

Properties

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNMFWNBOBGE-FNNZEKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031218 | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101235-34-1, 188181-42-2 | |

| Record name | 5'-Oleoyl cytarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Nucleoside Analogue Therapeutics

Nucleoside analogues represent a significant class of chemotherapeutic agents used in oncology. These compounds mimic natural nucleosides, which are essential building blocks of DNA and RNA. By substituting or altering components of natural nucleosides, these analogues can interfere with nucleic acid synthesis and function, ultimately inhibiting cancer cell growth and division. Cytarabine (B982) (cytosine arabinoside, ara-C) is a well-established nucleoside analogue that has been a cornerstone of AML treatment for decades, often used as part of induction chemotherapy regimens. nih.govwikipedia.orgnih.gov Cytarabine exerts its cytotoxic effects after being converted intracellularly to its active triphosphate form, cytarabine triphosphate (ara-CTP), which then competes with deoxycytidine triphosphate for incorporation into DNA, thereby inhibiting DNA polymerase and disrupting DNA synthesis and repair. drugbank.commims.com

However, cytarabine's effectiveness can be limited by mechanisms of resistance, including reduced cellular uptake and increased deamination by cytidine (B196190) deaminase (CDA). nih.govnih.gov Cellular uptake of cytarabine is largely dependent on the human equilibrative nucleoside transporter 1 (hENT1). nih.govclinicaltrialsarena.com Low expression or function of hENT1 in cancer cells can lead to decreased intracellular concentrations of cytarabine, contributing to drug resistance. nih.govmedchemexpress.com

Historical Development and Rationale for Elacytarabine Cp 4055

Elacytarabine was developed as a lipid-conjugated derivative of cytarabine (B982), specifically a lipophilic 5'-elaidic acid ester of cytarabine, utilizing lipid vector technology. nih.govdrugbank.comclinicaltrialsarena.comtouchoncology.com The rationale behind this modification was to create a compound that could circumvent some of the limitations associated with the parent drug, cytarabine. drugbank.comtouchoncology.comnih.gov

The addition of a fatty acid chain to cytarabine was intended to enhance the lipophilicity of the molecule, allowing it to enter cancer cells independently of nucleoside transporters like hENT1. nih.govclinicaltrialsarena.comtouchoncology.com This transporter-independent uptake mechanism was hypothesized to be particularly beneficial in overcoming resistance in cancer cells that exhibit low levels of hENT1 expression. clinicaltrialsarena.comtouchoncology.comnih.gov Furthermore, preclinical studies suggested that this compound could lead to prolonged intracellular retention of the active nucleoside and potentially exhibit activity in cytarabine-resistant cell lines and animal models. nih.govtouchoncology.com It was also observed in preclinical studies that this compound might inhibit RNA synthesis, an effect not seen with cytarabine. drugbank.com

Early studies investigated this compound's activity in various solid tumors, including malignant melanoma, lung cancer, and ovarian cancer, showing considerable uptake in solid tumor cells, a limitation of cytarabine which is primarily used for hematological malignancies. drugbank.com

Current Research Landscape and Unmet Clinical Needs Addressed by Elacytarabine

Intracellular Conversion and Prodrug Activation Dynamics

Upon entering the cell, this compound undergoes intracellular metabolism to release the active nucleoside analogue, cytarabine nih.govdrugbank.comnih.govtouchoncology.com. This conversion is a crucial step in the activation pathway of this compound, making cytarabine available for subsequent phosphorylation nih.govnih.govtouchoncology.com.

Role of Deoxycytidine Kinase (DCK) in this compound Phosphorylation to Cytarabine Triphosphate (ara-CTP)

The intracellular activation of cytarabine, derived from this compound, proceeds through a series of phosphorylation steps to yield the cytotoxic triphosphate form, ara-CTP nih.govnih.govtouchoncology.comtouchoncology.compatsnap.compatsnap.comnih.govresearchgate.netresearchgate.netmdpi.comopenaccessgovernment.org. The initial and rate-limiting step in this metabolic cascade is the monophosphorylation of cytarabine to cytarabine monophosphate (ara-CMP), a reaction primarily catalyzed by the enzyme deoxycytidine kinase (DCK) nih.govtouchoncology.comtouchoncology.comnih.govresearchgate.netresearchgate.netmdpi.com. Subsequent phosphorylations convert ara-CMP to cytarabine diphosphate (B83284) (ara-CDP) and then to ara-CTP by other cellular kinases nih.govnih.govresearchgate.net. Although this compound's cellular uptake is independent of nucleoside transporters like hENT1, bypassing a common resistance mechanism for cytarabine, its conversion to the active ara-CTP still relies on the presence and activity of intracellular DCK nih.govnih.gov. This compound has demonstrated increased cellular uptake and retention compared to cytarabine, which contributes to enhanced activation by DCK and subsequent formation of ara-CTP drugbank.comnih.gov.

Comparison of ara-CTP Generation Kinetics with Parent Compound Cytarabine

Studies comparing the intracellular pharmacokinetics of this compound and cytarabine have indicated differences in the generation and retention of the active metabolite, ara-CTP. This compound leads to prolonged intracellular retention of cytarabine and its phosphorylated metabolites, including ara-CTP, compared to the shorter retention observed with cytarabine nih.govdrugbank.comnih.govtandfonline.comtouchoncology.comtouchoncology.comnih.govresearchgate.net. Research has shown that following incubation with this compound, the accumulation of ara-CTP within cells can continue to increase even after the drug is removed from the extracellular medium nih.gov. This contrasts with the rapid decrease in ara-CTP levels observed after incubation with cytarabine nih.gov. This sustained release of cytarabine from the this compound prodrug and the subsequent prolonged intracellular presence of cytarabine and its active metabolites are thought to contribute to a more prolonged exposure of target cells to cytotoxic ara-CTP nih.govtouchoncology.comtouchoncology.comnih.gov. The extended inhibition of DNA synthesis observed with this compound, reportedly twice the duration seen with cytarabine, may be attributed to this slower intracellular release and prolonged retention of active metabolites touchoncology.comtouchoncology.com.

Interaction with DNA Synthesis Pathways

The primary mechanism by which this compound exerts its cytotoxic effects is through the action of its active metabolite, ara-CTP, on cellular DNA synthesis nih.govtouchoncology.comtouchoncology.compatsnap.compatsnap.comnih.govresearchgate.netresearchgate.netopenaccessgovernment.orgontosight.aimedchemexpress.commdpi.com.

Competitive Inhibition of DNA Polymerases by ara-CTP

Ara-CTP functions as a potent competitive inhibitor of DNA polymerases, the enzymes responsible for synthesizing new DNA strands during cell replication nih.govpatsnap.compatsnap.comresearchgate.netopenaccessgovernment.orgontosight.aimedchemexpress.comnih.govaacrjournals.org. Structurally, ara-CTP is an analogue of the natural deoxyribonucleotide, deoxycytidine triphosphate (dCTP) patsnap.comresearchgate.netmdpi.comopenaccessgovernment.orgmdpi.com. Due to this structural similarity, ara-CTP competes with dCTP for binding to the active site of DNA polymerases and for incorporation into the growing DNA chain nih.govpatsnap.comresearchgate.netresearchgate.netmdpi.comopenaccessgovernment.orgmdpi.com. Studies have shown that ara-CTP inhibits key DNA polymerases involved in replication, including DNA polymerases alpha, delta, and epsilon nih.gov. The inhibition of DNA polymerases alpha and delta is considered particularly relevant to the disruption of DNA replication nih.gov. This inhibition is competitive with respect to the concentration of the natural substrate, dCTP aacrjournals.orgnih.gov.

Impact on DNA Replication and Integrity

The incorporation of ara-CTP into the nascent DNA strand during replication has profound consequences for DNA synthesis and integrity touchoncology.compatsnap.compatsnap.comresearchgate.net. Unlike natural nucleotides, ara-CTP contains an arabinose sugar instead of deoxyribose, and critically lacks the 3'-hydroxyl group necessary for the formation of phosphodiester bonds with incoming nucleotides patsnap.compatsnap.com. When ara-CTP is incorporated into the DNA chain, it acts as a chain terminator, preventing further elongation of the DNA molecule touchoncology.compatsnap.compatsnap.comresearchgate.net. This premature termination of DNA synthesis effectively halts DNA replication, particularly in rapidly dividing cells nih.govtouchoncology.compatsnap.compatsnap.comnih.govresearchgate.netresearchgate.netopenaccessgovernment.orgontosight.aimedchemexpress.commdpi.com. Beyond chain termination, the incorporation of ara-CTP can also lead to the formation of abnormal DNA structures, which may overwhelm cellular DNA repair mechanisms patsnap.compatsnap.com. This accumulation of DNA damage can trigger cellular stress responses, ultimately leading to DNA fragmentation and the induction of programmed cell death (apoptosis) in affected cells touchoncology.compatsnap.compatsnap.com. The prolonged inhibition of DNA synthesis observed with this compound compared to cytarabine is likely a contributing factor to its cytotoxic efficacy touchoncology.comtouchoncology.com.

Modulation of RNA Synthesis Pathways

Mechanistic Elucidation of RNA Synthesis Inhibition

The precise mechanism by which this compound inhibits RNA synthesis is not as extensively characterized as its impact on DNA synthesis. However, studies have suggested that this effect might be linked to the prolonged intracellular retention of this compound and its metabolites, potentially leading to interactions with cellular processes beyond just DNA replication. touchoncology.comtouchoncology.com Further detailed research is needed to fully elucidate the specific pathways and molecular targets involved in this compound's inhibitory effect on RNA synthesis.

Cellular Uptake Mechanisms Independent of Human Equilibrative Nucleoside Transporter 1 (hENT1)

A significant advantage of this compound over cytarabine is its ability to enter cells independently of the human equilibrative nucleoside transporter 1 (hENT1). touchoncology.comtouchoncology.comnih.gov Cytarabine, being a hydrophilic molecule, relies heavily on hENT1 for efficient cellular influx. mdpi.comnih.gov

Cellular Uptake Mechanisms Independent of Human Equilibrative Nucleoside Transporter 1 (hENT1)

Bypassing hENT1-Mediated Transport Limitations of Cytarabine

Cytarabine's dependence on hENT1 can lead to resistance mechanisms in cancer cells with reduced hENT1 expression or function. nih.govresearchgate.net Low levels of hENT1 have been associated with decreased intracellular accumulation of ara-CTP and reduced sensitivity to cytarabine treatment. mdpi.comnih.gov By utilizing hENT1-independent uptake mechanisms, this compound can bypass these limitations, potentially exhibiting activity in cells that are resistant to cytarabine due to impaired hENT1 transport. nih.govresearchgate.net This transporter-independent entry is thought to involve alternative mechanisms, possibly including passive diffusion, which is a non-saturable process. touchoncology.com

Implications of Transporter-Independent Entry on Intracellular Drug Concentration and Retention

The hENT1-independent uptake of this compound has crucial implications for achieving higher and more sustained intracellular drug concentrations. researchgate.netnih.gov Unlike cytarabine, whose intracellular levels can decrease rapidly after extracellular drug removal, this compound and its metabolites demonstrate prolonged intracellular retention. researchgate.netnih.gov This sustained presence within the cell contributes to a longer duration of exposure to the active metabolite, ara-CTP, thereby enhancing its cytotoxic effects. touchoncology.comtouchoncology.com

Intracellular Drug Distribution and Retention Dynamics

Studies investigating the intracellular fate of this compound have revealed distinct distribution and retention patterns compared to cytarabine. touchoncology.comtouchoncology.com

Prolonged Intracellular Retention of this compound and its Metabolites

This compound and its metabolites, including the active ara-CTP, exhibit prolonged intracellular retention. touchoncology.comtouchoncology.comnih.gov Research using leukemic cell lines has shown that while intracellular concentrations of cytarabine and its active metabolite decrease rapidly after the drug is removed from the surrounding medium, the levels of ara-CTP derived from this compound continue to increase or are sustained for a longer period. researchgate.netnih.gov This prolonged retention is believed to be a key factor contributing to this compound's enhanced and sustained inhibition of DNA synthesis compared to cytarabine. touchoncology.comtouchoncology.com

Furthermore, studies on intracellular distribution have indicated that this compound is predominantly located in the membrane proteins and cytosolic fractions of the cell, whereas cytarabine is found almost exclusively in the cytosol. touchoncology.comtouchoncology.com This difference in localization may play a role in the slower intracellular release and prolonged retention of cytarabine and its active metabolites when administered as this compound. touchoncology.comtouchoncology.com

Data from studies comparing the duration of DNA synthesis inhibition by this compound and cytarabine in cell lines illustrate this prolonged effect:

| Compound | Duration of DNA Synthesis Inhibition (C26G cells) |

| Cytarabine | Fully recovered after 2 hours |

| This compound | Inhibited for more than 4 hours |

Table 1: Comparison of DNA Synthesis Inhibition Duration touchoncology.comtouchoncology.com

This prolonged inhibition is attributed to the sustained intracellular levels of active metabolites resulting from the uptake and retention characteristics of this compound. touchoncology.comtouchoncology.com

Pharmacokinetics and Pharmacodynamics of Elacytarabine in Translational Research

Metabolism and Bioactivation Pathways

Elacytarabine as a Prodrug and Conversion to Cytarabine (B982)

This compound functions as a prodrug, designed to be converted intracellularly into the active cytotoxic agent, cytarabine. drugbank.commedkoo.comnih.govcancer.gov This conversion is a crucial step in its mechanism of action. Once inside the cell, this compound is metabolized to cytarabine, which is then subsequently phosphorylated to its active triphosphate form, ara-CTP. nih.gov Ara-CTP is the active metabolite responsible for inhibiting DNA synthesis by competing with deoxycytidine triphosphate for incorporation into DNA and also by inhibiting DNA polymerase. drugbank.comnih.govcancer.govresearchgate.net The initial phosphorylation of cytarabine to cytarabine monophosphate (ara-CMP) by deoxycytidine kinase (DCK) is considered a rate-limiting step in this activation pathway. nih.govresearchgate.nettouchoncology.com

Role of Cytidine (B196190) Deaminase (CDA) in this compound Deactivation and Comparison with Cytarabine

Cytidine deaminase (CDA) is an enzyme that plays a significant role in the deactivation of cytarabine by deaminating it into the inactive metabolite uracil (B121893) arabinoside (ara-U). nih.govresearchgate.nettouchoncology.com Increased activity of CDA is a known mechanism of resistance to cytarabine. nih.govresearchgate.net A key advantage of this compound is its resistance to deactivation by CDA. nih.govmedkoo.comcancer.gov This resistance to CDA-mediated degradation contributes to increased intracellular exposure to the active cytarabine metabolite when cells are treated with this compound compared to standard cytarabine. nih.govmedkoo.comcancer.gov While cytarabine is rapidly deaminated by CDA in the blood, liver, spleen, and kidney, this compound is not subject to this deactivation pathway. nih.govnih.gov

Pharmacokinetic Profiles in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Preclinical studies have investigated the ADME characteristics of this compound. As a lipophilic derivative, this compound enters cells independently of nucleoside transporters, such as the human equilibrative nucleoside transporter 1 (hENT1), which are required for cytarabine entry. nih.govtouchoncology.comnih.govresearchgate.netresearchgate.net This transporter-independent uptake is intended to bypass a common mechanism of cytarabine resistance. nih.govnih.govresearchgate.netresearchgate.net

In preclinical models, this compound was converted to the parent compound, cytarabine, both inside and outside the cell. nih.govresearchgate.netresearchgate.net This conversion ranged from 35% to 45%. nih.govresearchgate.netresearchgate.net The lipophilic nature of this compound influences its distribution, with studies showing it predominantly localizes in the membrane and cytosolic fractions within cells. nih.govresearchgate.netresearchgate.net This localization contributes to a prolonged intracellular retention. nih.govresearchgate.netresearchgate.net

Tissue Distribution and Cellular Retention Studies (e.g., in leukemic CEM cells)

Studies in leukemic cell lines, such as CEM cells, have provided insights into the tissue distribution and cellular retention of this compound and its metabolites. In CEM cells, this compound demonstrated nucleoside-transporter-independent uptake and prolonged retention of the active nucleoside compared to cytarabine. touchoncology.comnih.gov While intracellular cytarabine concentration decreased rapidly after removal of the drug in cells exposed to cytarabine, in cells exposed to this compound, cytarabine continued to be released and accumulated even after the drug was washed away. nih.gov This led to higher and more sustained levels of the active metabolite, ara-CTP, following this compound exposure compared to cytarabine exposure. nih.gov The prolonged retention of this compound and its active downstream products is suggested to contribute to increased interruption of DNA synthesis in vitro. nih.gov

Pharmacokinetic Profiles in Human Studies

Pharmacokinetic studies in humans have evaluated the profile of this compound and its metabolites, cytarabine and ara-U. ascopubs.orghra.nhs.uk A population pharmacokinetic analysis in patients with advanced hematologic malignancies and solid tumors described the pharmacokinetics of this compound using a two-compartment model with linear elimination and formation rates for the metabolism of this compound to cytarabine. ascopubs.org Mean pharmacokinetic parameters for this compound in this analysis included a volume of the central compartment (Vc) of 4.12 L/m², a clearance (CL) of 5.27 L/h/m², and a half-life (T₁/₂) of 7.57 hours. ascopubs.org The pharmacokinetics of this compound included a peripheral compartment with a non-linear distribution process, reflecting saturable binding to red blood cells; otherwise, its pharmacokinetics were linear. ascopubs.org The pharmacokinetics of cytarabine and ara-U were described by two- and one-compartment linear models, respectively. ascopubs.org

A phase I pharmacokinetic study in adults with refractory hematological malignancies also evaluated this compound. nih.govhra.nhs.uk Pharmacokinetic data from this study provided plasma concentration-time profiles of this compound. touchoncology.com

Data Table: Mean Pharmacokinetic Parameters of this compound in Human Studies ascopubs.org

| Parameter | Value | Unit |

| Vc | 4.12 | L/m² |

| CL | 5.27 | L/h/m² |

| T₁/₂ | 7.57 | hours |

Plasma Levels and Area Under the Curve (AUC) for this compound and Cytarabine

Following administration, both this compound and its metabolite, cytarabine, can be detected in plasma. nih.govnih.gov Pharmacokinetic studies have shown that this compound administration results in plasma levels of cytarabine that exhibit a longer half-life compared to the half-life observed after direct cytarabine administration. nih.govnih.gov Specifically, the initial half-life of cytarabine after this compound was reported as 2.0 hours, in contrast to 0.1-0.2 hours for cytarabine itself. nih.gov

Area under the curve (AUC) values for both this compound and cytarabine in plasma have been documented within concentration ranges associated with cytotoxicity or the induction of cancer cell death. nih.govnih.gov The AUC of cytarabine has been shown to increase proportionally with increasing doses of this compound. nih.gov At steady state, the plasma concentration of cytarabine is approximately 2% of the this compound concentration. nih.gov

The maximum plasma concentration (Cmax) of this compound is typically reached at or shortly after the end of an infusion. nih.gov In contrast, the Cmax for cytarabine appears later, for instance, 48 hours after the start of infusion in one study. nih.gov The initial half-life of this compound has been reported to range from 0.6 to 2.0 hours. nih.gov Data suggest a trend towards lower clearance and higher AUC for this compound at higher doses. nih.gov

In studies involving shorter infusions (e.g., 30 minutes), both the Cmax and AUC for this compound demonstrated a linear increase with dose. researchgate.net Following the end of these infusions, this compound concentrations in plasma declined rapidly, with a half-life of 0.26-0.40 hours. researchgate.net Cytarabine appeared in plasma relatively quickly (30-45 minutes after the start of infusion) but was also eliminated rapidly, with a half-life of 0.36-0.63 hours. researchgate.net Maximum plasma concentrations of cytarabine were considerably lower than those of this compound in this context. researchgate.net

A pharmacokinetic analysis utilizing a 2-compartment model with linear elimination and formation rates for the metabolism of this compound to cytarabine provided a good description of the data. researchgate.net Mean pharmacokinetic parameters derived from this analysis included a central compartment volume (Vc) of 4.12 L/m², a clearance (CL) of 5.27 L/h/m², and a half-life (T1/2) of 7.57 hours for this compound. researchgate.net

Correlation of Pharmacokinetic Parameters with Cellular Cytotoxicity and Clinical Outcomes

The observation that plasma AUC values for both this compound and cytarabine fall within ranges known to be cytotoxic supports the potential efficacy of this compound. nih.govnih.gov Pharmacokinetic data have been used to support the efficacy findings of this compound in clinical investigations. nih.gov

Translational research efforts have included the development of a multi-dimensional exposure-response relationship model, incorporating both preclinical and clinical data. researchgate.net This model aims to correlate pharmacokinetic parameters, such as drug exposure levels, with thresholds for efficacy and toxicity. researchgate.netascopubs.org Based on this modeling, a 120-hour continuous infusion dosing regimen was suggested as potentially preferable, as it might allow this compound to maintain plasma concentrations above efficacious levels for a longer duration compared to other schedules tested. researchgate.net The model also indicated that a minimum dose of 1000 mg/m²/day might be necessary for most patients to achieve efficacious exposure. researchgate.net

Pharmacodynamic Endpoints and Biomarkers

Pharmacodynamic endpoints investigated in the context of this compound include the duration of DNA synthesis inhibition and the levels of intracellular ara-CTP. touchoncology.comtouchoncology.com Additionally, the expression of the human equilibrative nucleoside transporter 1 (hENT1) has been explored as a potential predictive biomarker for response to this compound. nih.govnih.govtouchoncology.comfrontiersin.orgmdpi.com

Inhibition of DNA Synthesis Duration

A key pharmacodynamic effect of this compound is the inhibition of DNA synthesis. Studies have demonstrated that this compound can inhibit DNA synthesis for a longer period than cytarabine. touchoncology.comtouchoncology.com For example, in C26G cells, DNA synthesis remained inhibited for over four hours after exposure to this compound, whereas it fully recovered after only two hours following exposure to cytarabine. touchoncology.com This sustained inhibition may be attributed to the slower intracellular release and prolonged retention of cytarabine and its active metabolites derived from this compound. touchoncology.com Beyond DNA synthesis, this compound has also been shown to inhibit RNA synthesis, an effect not typically seen with cytarabine. drugbank.comcancer.govnih.gov

Correlation with Intracellular ara-CTP Levels

This compound's cytotoxic activity is mediated through its intracellular conversion to cytarabine and subsequent phosphorylation to the active metabolite, ara-CTP. drugbank.comtouchoncology.comnih.govcancer.gov Research suggests that this compound facilitates the attainment of high intracellular concentrations of cytarabine, leading to potentially prolonged exposure of leukemic cells to ara-CTP. nih.gov The increased cellular uptake and retention characteristic of this compound contribute to enhanced activation to ara-CTP. drugbank.comnih.govcancer.gov Prolonged intracellular exposure to ara-CTP is considered a mechanism underlying the cytotoxic effects of this compound. touchoncology.com

Studies with cytarabine have established a correlation between intracellular ara-CTP concentrations and clinical outcomes. touchoncology.com Furthermore, the number of hENT1 transport sites on blast cells has been shown to correlate with the intracellular accumulation of ara-CTP and sensitivity to cytarabine. touchoncology.com Low intracellular concentrations of cytarabine, and consequently likely ara-CTP, in leukemia cells have been associated with poorer treatment outcomes when using cytarabine. mdpi.com Assessment of intracellular ara-CTP has been feasible in circulating peripheral blasts from patients treated with standard-dose and high-dose cytarabine. nih.gov In one study, the intracellular ara-CTP concentration measured 4 hours after the start of cytarabine treatment showed potential as a predictor of clinical response. nih.gov

Investigating hENT1 Expression as a Predictive Marker for Response

The cellular uptake of cytarabine is largely dependent on the human equilibrative nucleoside transporter 1 (hENT1). nih.govnih.govtouchoncology.commdpi.com Reduced expression of hENT1 is a recognized mechanism of resistance to cytarabine. nih.govnih.govtouchoncology.commdpi.com this compound was designed to bypass this resistance mechanism by entering cells independently of hENT1. nih.govnih.govtouchoncology.comnih.govtouchoncology.comnih.gov Preclinical studies supported this by demonstrating this compound's activity in cytarabine-resistant cell lines and animal models where hENT1-related resistance was present. nih.gov

Investigations have explored the utility of hENT1 expression as a predictive marker for response to this compound therapy. nih.govnih.gov While some early findings suggested that hENT1 expression might be useful in predicting response to this compound nih.gov, subsequent clinical studies have not provided conclusive validation for its use as a predictive marker for this compound response. nih.govnih.govfrontiersin.orgmdpi.com A Phase II trial evaluating this compound in combination with idarubicin (B193468) indicated that the treatment response was independent of hENT1 status. touchoncology.com It is important to note that reduced hENT1 expression and activity are associated with less favorable therapeutic outcomes and reduced cytotoxicity in patients treated with cytarabine. nih.gov

Clinical Research and Therapeutic Efficacy of Elacytarabine

Phase I Clinical Trials

Phase I clinical trials of elacytarabine aimed to determine its safety profile, dose-limiting toxicities (DLTs), and to identify initial signals of efficacy in patients with advanced malignancies.

Dose-Limiting Toxicities (DLT) and Safety Profile

In early clinical studies involving patients with solid tumors, myelosuppression was identified as a dose-limiting toxicity, observed at a dose of 240 mg/m²/day nih.gov. A Phase I/II study in patients with refractory/resistant recurrent ovarian cancer tested dose levels of 75, 100, and 125 mg/m²/day nih.gov. DLTs were observed at the 125 mg/m²/day dose level and included Grade 4 neutropenia and thrombocytopenia (in two patients), and Grade 2 vomiting with hospitalization and Grade 3 hypokalemia (in one patient) nih.gov. This established 100 mg/m²/day as the recommended dose for that study schedule nih.gov. In a Phase I trial conducted in patients with refractory hematological malignancies, this compound demonstrated manageable and transient toxicities that were reported as similar to those of cytarabine (B982) nih.gov. The safety profile observed in a Phase II study of this compound monotherapy in AML was consistent with data reported in Phase I studies, with common Grade 3/4 adverse events including cytopenias, febrile neutropenia, fatigue, hypokalemia, and hyponatremia nih.gov. Liver toxicity was noted as dose-limiting in a Phase I trial in patients with AML touchoncology.comtouchoncology.com.

Initial Efficacy Signals in Refractory Hematologic Malignancies and Solid Tumors

Initial anti-tumor activity was observed in Phase I clinical trials. In a study published in 2009, Dueland and colleagues investigated this compound in 31 patients with solid tumors, including melanoma, ovarian cancer, and non-small cell lung cancer nih.govnih.gov. While efficacy in solid tumors was subsequently described as minimal, leading to a shift in focus, anti-tumor activity was observed in some patients nih.govnih.gov. Promising efficacy signals were noted in hematologic malignancies, which supported further clinical development nih.govnih.gov. Anti-leukemia activity was reported in patients with refractory AML who had recently failed to respond to cytarabine nih.gov.

Phase II Clinical Trials

Based on the promising signals from Phase I studies, this compound advanced into Phase II clinical trials to further evaluate its efficacy and safety, particularly as a monotherapy in acute myeloid leukemia.

Monotherapy Efficacy in Acute Myeloid Leukemia (AML)

An open-label, nonrandomized, multicenter Phase II clinical trial (CP4055-106/NCT00405743) assessed the efficacy and safety of this compound monotherapy in patients with relapsed or refractory AML who had previously failed at least two induction regimens nih.govnih.govtouchoncology.com. A total of 61 patients were enrolled in this study nih.govnih.gov. The outcomes in the this compound treatment group were compared with a group of 594 historical controls with relapsed/refractory AML nih.govnih.gov. The study concluded that this compound has monotherapy activity in patients with advanced AML nih.govnih.govcapes.gov.brresearchgate.net.

In the Phase II study (CP4055-106), the remission rate, defined as achieving a complete response (CR) or a partial complete response (CRp), was assessed after 1 or 2 cycles of treatment nih.govnih.gov. A total of 18% of patients in the this compound treatment group achieved a CR or CRp nih.govnih.govnih.govcapes.gov.brresearchgate.netresearchgate.net. This compared favorably to a 4% CR or CRp rate observed in the historical control group nih.govnih.govnih.govcapes.gov.brresearchgate.netresearchgate.net. The difference in remission rates was statistically significant (p < 0.0001) nih.govcapes.gov.brresearchgate.net. Of the 11 patients who achieved CR or CRp, 5 had a CR and 6 had a CRp nih.gov. Eight of these 11 patients achieved remission after the first treatment course nih.gov.

Table 1: Remission Rates in Phase II AML Study (this compound Monotherapy vs. Historical Control)

| Treatment Group | Remission Rate (CR + CRp) |

| This compound | 18% nih.govnih.govnih.govcapes.gov.brresearchgate.netresearchgate.net |

| Historical Controls | 4% nih.govnih.govnih.govcapes.gov.brresearchgate.netresearchgate.net |

| Outcome | This compound | Historical Controls |

| Median Overall Survival | 5.3 months nih.govnih.govtouchoncology.comnih.govcapes.gov.brresearchgate.netresearchgate.net | 1.5 months nih.govnih.govtouchoncology.comnih.govcapes.gov.brresearchgate.netresearchgate.net |

| 6-Month Survival Rate | 43% nih.govnih.govcapes.gov.brresearchgate.net | Not specified (implied lower) |

Remission Rates (CR, CRp) in Relapsed/Refractory AML

Combination Therapy Efficacy (e.g., this compound plus Idarubicin)

Studies have investigated the efficacy of this compound in combination with other chemotherapy agents, particularly idarubicin (B193468), in patients with acute myeloid leukemia (AML) who have not achieved complete remission after initial induction therapy nih.govfirstwordpharma.comnih.gov.

| Regimen | Patient Population | Overall Response Rate (ORR) / Complete Remission (CR/CRi) | Source |

| This compound + Idarubicin | AML patients with persistent blasts after first induction | 41% (ORR) | nih.govresearchgate.net |

| This compound + Idarubicin | AML patients failing first-course cytarabine treatment | ~43% (CR/CRi) | firstwordpharma.comtechnologynetworks.com |

Assessment of hENT1 Expression Impact on Combination Therapy Response

This compound was developed with the intent to overcome resistance related to reduced hENT1 expression, as its cellular entry is independent of this transporter nih.govnih.gov. A Phase II study investigating this compound in combination with idarubicin in AML patients with induction failure analyzed hENT1 expression levels nih.gov. The study aimed to determine if hENT1 blast expression level could predict cytarabine response and if this compound's efficacy was independent of hENT1 expression nih.gov. While there was a trend suggesting hENT1 expression might influence response to cytarabine, the study concluded that the activity of this compound was not significantly predicted by the hENT1 expression level nih.govresearchgate.net.

Transplantation Outcomes Post-Elacytarabine Therapy

In a Phase II study of this compound monotherapy in patients with advanced AML, 10 out of 61 patients (16%) were referred for stem cell transplantation after treatment nih.govnih.gov. In the Phase III CLAVELA study, prolonged survival was observed in a small number of patients in both the this compound and control arms who responded to treatment and subsequently underwent allogeneic stem-cell transplantation researchgate.netascopost.comascopubs.orgcapes.gov.br.

Phase III Clinical Trials (CLAVELA Study)

The CLAVELA study was a large, international, randomized Phase III trial designed to evaluate the efficacy of this compound compared to investigator's choice chemotherapy regimens in patients with relapsed or refractory AML nih.govascopost.comascopubs.orgcapes.gov.brfiercebiotech.com. The study enrolled 381 patients across North America, Europe, and Australia nih.govascopost.comascopubs.orgcapes.gov.br.

Comparison with Investigator's Choice Chemotherapy Regimens in Relapsed/Refractory AML

In the CLAVELA study, patients were randomized to receive either this compound or one of seven investigator's choice chemotherapy regimens nih.govascopost.comascopubs.orgcapes.gov.br. The investigator's choice regimens included various commonly used salvage therapies for AML, such as high-dose cytarabine, multiagent chemotherapy combinations, hypomethylating agents, hydroxyurea, or supportive care ascopost.comascopubs.org. The study aimed to demonstrate the superiority of this compound over these existing therapies firstwordpharma.comdrugdiscoverytrends.com.

Primary Endpoint Analysis: Overall Survival

Table 2: CLAVELA Study Outcomes (this compound vs. Investigator's Choice)

| Outcome | This compound Arm | Investigator's Choice Arm | Hazard Ratio (HR) | P-value | Source |

| Median Overall Survival | 3.5 months | 3.3 months | 0.97 | 0.96 | ascopost.comascopubs.orgcapes.gov.brfiercebiotech.com |

| Response Rate | 23% | 21% | Not specified | Not significant | ascopost.comascopubs.orgcapes.gov.br |

| Relapse-Free Survival | 5.1 months | 3.7 months | Not specified | Not significant | ascopost.comascopubs.orgcapes.gov.br |

Secondary Endpoints: Response Rate and Relapse-Free Survival

Clinical trials investigating this compound have assessed secondary endpoints including response rate and relapse-free survival. In a large, international, randomized Phase III study comparing this compound to investigator's choice in patients with relapsed/refractory acute myeloid leukemia (AML), the response rate for the this compound arm was 23%, compared to 21% for the control arm. nih.govresearchgate.netcapes.gov.brascopubs.org Relapse-free survival was also evaluated, with a median of 5.1 months for the this compound group and 3.7 months for the control group. nih.govresearchgate.netcapes.gov.brascopubs.org These differences in response rate and relapse-free survival between the this compound and control arms were not statistically significant. nih.govresearchgate.netcapes.gov.brascopubs.org

In a Phase II study of this compound monotherapy in patients with advanced AML, the remission rate (defined as complete response [CR] or complete response with incomplete hematologic recovery [CRi]) was 18% (95% confidence interval: 9%-30%) compared to 4% in historical controls, a statistically significant difference (p<0.0001). nih.gov For those who achieved a CR or CRp in this Phase II study, the median relapse-free survival was 9.1 months. researchgate.net

The following table summarizes key response rate and relapse-free survival data from selected clinical trials:

| Study Phase | Patient Population | This compound Response Rate (CR/CRi) | Control Response Rate (CR/CRi) | This compound Median RFS | Control Median RFS |

| Phase III | Relapsed/Refractory AML | 23% nih.govresearchgate.netcapes.gov.brascopubs.org | 21% nih.govresearchgate.netcapes.gov.brascopubs.org | 5.1 months nih.govresearchgate.netcapes.gov.brascopubs.org | 3.7 months nih.govresearchgate.netcapes.gov.brascopubs.org |

| Phase II | Advanced AML (Monotherapy) | 18% nih.gov | 4% (Historical Control) nih.gov | 9.1 months (for responders) researchgate.net | Not specified |

Mechanisms of Resistance to Elacytarabine

Deoxycytidine Kinase (DCK) Expression and Activity

Deoxycytidine kinase (DCK) is a crucial enzyme in the intracellular activation of both cytarabine (B982) and elacytarabine. It catalyzes the initial phosphorylation step, converting the nucleoside analog into its monophosphate form (ara-CMP), which is then further phosphorylated to the active triphosphate metabolite, ara-CTP. Reduced expression or decreased activity of DCK is a well-documented mechanism of resistance to cytarabine wikipedia.orgdrugbank.comwikipedia.org. Studies have indicated that loss-of-function mutations in DCK can lead to cytarabine resistance in vitro and in vivo drugbank.com. Decreased expression of DCK mRNA has been associated with reduced DCK activity and increased cellular resistance to cytarabine drugbank.com.

For this compound, although it is designed to have improved cellular uptake independent of nucleoside transporters, its activation intracellularly still relies on DCK. Therefore, decreased DCK expression or activity remains a significant mechanism of resistance to this compound drugbank.com. Induced resistance to this compound in tumor cells has been shown to be caused by downregulation of dCK wikipedia.orgnih.gov. While some studies have investigated the correlation between DCK expression and activity and clinical resistance in AML patients, findings have not always shown a clear link in all patient cohorts nih.gov.

Alternative Metabolic Pathways for Drug Inactivation

Beyond the primary activation by DCK, the intracellular metabolism of nucleoside analogs involves enzymes that can inactivate the drug or its metabolites. Cytidine (B196190) deaminase (CDA) is a key enzyme that deaminates cytarabine into the inactive metabolite uracil (B121893) arabinoside (ara-U) wikipedia.orgdrugbank.comwikipedia.org. This compound was specifically designed to be less susceptible to deamination by CDA, contributing to its potentially prolonged intracellular retention of active metabolites compared to cytarabine drugbank.comciteab.com.

However, other metabolic pathways can contribute to the inactivation of cytarabine metabolites, which could potentially affect the efficacy of this compound after its conversion to ara-CMP. These include the dephosphorylation of ara-CMP by enzymes such as cytosolic 5'-nucleotidase II (NT5C2) and pyrimidine (B1678525) nucleotidase I (PN-1), as well as the deamination of ara-CMP by deoxycytidylate deaminase (dCMPD) wikipedia.orgdrugbank.comwikipedia.org. Increased activity of these inactivating enzymes could theoretically contribute to reduced levels of the active ara-CTP, thereby conferring resistance.

Novel and Acquired Resistance Mechanisms

A primary advantage of this compound over cytarabine is its ability to bypass resistance mechanisms related to the human equilibrative nucleoside transporter 1 (hENT1). Cytarabine uptake into cells is largely dependent on hENT1, and reduced hENT1 expression or function is a major cause of cytarabine resistance wikipedia.orgdrugbank.comfishersci.ptmims.comwikipedia.orgnih.govnih.gov. This compound, being a lipophilic derivative, enters cells independently of hENT1, thus potentially overcoming this specific resistance pathway wikipedia.orgdrugbank.comciteab.comfishersci.ptmims.comwikipedia.orgnih.govnih.gov. Preclinical studies have demonstrated activity of this compound in cytarabine-resistant cell lines and animal models that exhibit hENT1 deficiency drugbank.comnih.gov. For example, in lymphoma cell lines deficient in nucleoside transport, a significantly lower fold increase in resistance was observed with this compound compared to cytarabine. wikipedia.orgnih.gov

While this compound circumvents hENT1-mediated resistance, other acquired resistance mechanisms can emerge. As mentioned, downregulation of DCK has been identified as a mechanism of induced resistance to this compound wikipedia.orgnih.gov. Beyond specific drug metabolism pathways, acquired resistance in malignancies, including AML, can involve a variety of mechanisms such as genetic alterations, changes in miRNA expression, activation of aberrant signaling pathways, and influences from the tumor microenvironment wikipedia.orgnih.govmims.com. These broader mechanisms of drug resistance in cancer could also contribute to acquired resistance to this compound.

Table 1: Fold Increase in Resistance in Nucleoside Transporter-Deficient Cells

| Compound | Fold Increase in Resistance (vs. Proficient Cells) | Source |

| Cytarabine | 56,700 | Galmarini et al. wikipedia.orgnih.gov |

| This compound | 75 | Galmarini et al. wikipedia.orgnih.gov |

Note: This table illustrates data from a study comparing resistance levels in lymphoma cell lines with and without proficient nucleoside transport systems. In an interactive version, users might be able to filter by cell line type or specific transporter deficiency.

Future Directions and Research Perspectives for Elacytarabine

Exploration of New Combination Therapies and Sequential Regimens

The investigation into elacytarabine's potential in combination with other therapeutic agents and within sequential regimens remains an active area of research nih.govresearchgate.net. Preclinical studies have provided strong in vitro data supporting the activity of this compound in leukemia cell lines and its potential to bypass certain resistance mechanisms nih.gov. Combinations of this compound with other therapeutics have shown synergistic or additive effects in vitro nih.gov.

Preclinical studies have also explored combining this compound with agents that inhibit receptor tyrosine kinase signaling, such as bevacizumab, cetuximab, and trastuzumab, in solid tumor xenograft models iiarjournals.org. These studies suggested that combinations of this compound with tyrosine kinase inhibitors might exert additive or potentially synergistic effects iiarjournals.org.

Identification of Predictive Biomarkers for Response and Resistance

Identifying predictive biomarkers is crucial for optimizing the use of this compound and selecting patient populations most likely to benefit nih.govtandfonline.comaacrjournals.org. Given that this compound was designed to overcome resistance related to hENT1 expression, the role of hENT1 as a predictive marker has been investigated nih.govtouchoncology.comnih.gov.

Studies have explored the association between hENT1 expression levels and response to this compound. While some early data suggested that hENT1 expression might be useful in predicting response to this compound therapy, conclusive validation has not been achieved nih.gov. A Phase II study investigating this compound in combination with idarubicin (B193468) also assessed hENT1 expression as a potential biomarker nih.govnih.gov. Although there was a trend suggesting hENT1 expression might influence response to cytarabine-based therapies, the study concluded that this compound activity was not significantly predicted by hENT1 expression levels nih.govnih.gov.

Further research is needed to definitively determine the relationship between this compound's independence from nucleoside transporters and its clinical activity, as reduced hENT1 expression is associated with adverse outcomes and reduced cytotoxicity for patients treated with cytarabine (B982) nih.gov. Beyond hENT1, exploring other potential biomarkers, such as gene expression patterns and leukemia-associated antigens, is an ongoing effort in the context of AML, which could potentially inform the use of this compound in the future touchoncology.com. Understanding drug resistance mechanisms through approaches like single-cell multi-omic profiling may also uncover treatment vulnerabilities and provide resources for future research researchgate.net.

Investigations into Optimal Dosing and Schedules

Determining the optimal dosing and schedules for this compound, both as a single agent and in combination therapies, is a critical aspect of future research nih.govresearchgate.net. Early Phase I studies in patients with refractory hematological malignancies investigated different this compound schedules to determine dose-limiting toxicities (DLTs) and pharmacokinetic profiles nih.gov. These studies helped establish recommended doses for further investigation nih.govnih.gov.

For instance, a Phase I study determined DLT and pharmacokinetics of two single-agent this compound schedules in patients with refractory AML nih.gov. Another Phase II study assessing this compound in combination with idarubicin established a recommended dose for this combination based on observed DLTs nih.gov.

While initial studies provided insights into tolerability and pharmacokinetics, further investigations are necessary to optimize dosing and scheduling to maximize efficacy while managing potential toxicities, especially when used in novel combinations or in specific patient populations.

Potential Role in Specific Genetic Subtypes of Malignancies

The heterogeneous nature of malignancies, particularly AML with its diverse genetic subtypes, suggests a potential role for this compound in specific genetic contexts touchoncology.comnews-medical.net. This compound was designed to overcome certain resistance mechanisms that can be prevalent in different subtypes.

Research into DNA methylation signatures has shown they can identify subtypes of AML and may predict clinical outcomes touchoncology.com. As the understanding of the pathophysiology of AML and other malignancies deepens, the development and use of biomarkers, including gene expression patterns, may help predict clinical outcomes and identify patient subgroups that could be more responsive to this compound touchoncology.com.

Novel Analogues and Derivatives of this compound

The development of novel analogues and derivatives based on the this compound structure represents another avenue for future research. This compound itself is a lipophilic 5'-elaidic acid ester of cytarabine, designed using lipid vector technology to improve cellular uptake and potentially overcome resistance nih.govtouchoncology.comnih.gov.

Preclinical studies have explored the activity of other lipophilic 5'-elaidic acid esters of nucleoside analogues nih.gov. These investigations have demonstrated that such derivatives can have effects, and often increased effects, in cell lines, providing a foundation for further development nih.gov. The concept of lipid vector technology has been applied to other nucleoside analogues, such as gemcitabine, resulting in derivatives like CP-4126 researchgate.net. These lipophilic derivatives have shown nucleoside-transporter independent uptake and prolonged retention of the active nucleotides in preclinical models researchgate.net.

Future research could focus on designing and evaluating new this compound analogues or derivatives with altered pharmacokinetic properties, improved cellular uptake mechanisms, enhanced metabolic stability, or greater efficacy against specific resistance pathways. This could involve modifying the lipid moiety or the nucleoside structure to create compounds with potentially superior therapeutic profiles.

Q & A

Q. What distinguishes Elacytarabine’s mechanism of action from cytarabine, and how can researchers validate these differences experimentally?

this compound, a 5′-elaidic acid derivative of cytarabine, acts as a prodrug with enhanced cellular uptake due to lipid vector technology. Unlike cytarabine, its activation is less dependent on human equilibrative nucleoside transporter 1 (hENT1), allowing it to bypass resistance mechanisms in hENT1-deficient cells . To validate these differences:

- Compare intracellular uptake rates using radiolabeled cytarabine and this compound in hENT1-positive vs. hENT1-negative AML cell lines.

- Measure deoxycytidine kinase (dCK) activity and cytarabine triphosphate (Ara-CTP) accumulation via LC-MS/MS to assess activation efficiency .

- Use siRNA knockdown of hENT1 to confirm transporter independence in cytotoxicity assays.

Q. How should researchers design pharmacokinetic (PK) studies for this compound to ensure reproducibility?

Key methodological considerations:

- Administer this compound via continuous intravenous infusion (CIV) to mimic clinical dosing (e.g., 1000 mg/m²/day over 3 weeks) .

- Collect plasma samples at intervals (e.g., 0, 24, 48 hours post-infusion) to quantify parent drug and cytarabine metabolites via validated HPLC or LC-MS methods.

- Calculate AUC, half-life (t₁/₂), and clearance rates, ensuring proportionality checks between dose and metabolite exposure .

- Include patient subgroups stratified by liver/kidney function to assess organ impact on PK variability.

Q. What rationale supports the recommended Phase II dose of this compound (1000 mg/m²/day) in combination therapies?

The dose was derived from Phase I trials where 1150 mg/m²/day caused dose-limiting toxicities (e.g., grade 3 typhlitis/hand-foot syndrome), prompting de-escalation. At 1000 mg/m²/day, efficacy was retained (40% CR/CRp rate in refractory AML) with manageable toxicity profiles . Researchers should:

- Use a 3+3 dose-escalation design to identify maximum tolerated doses (MTD).

- Monitor for non-hematologic toxicities (e.g., gastrointestinal, hepatic) and correlate with PK parameters .

Advanced Research Questions

Q. How can contradictions in efficacy data between this compound monotherapy and combination regimens be resolved?

While single-agent this compound showed modest activity (e.g., 15-20% response rates in advanced AML), combination with idarubicin improved outcomes (45% CR/CRi) . To address discrepancies:

- Conduct in vitro synergy assays (e.g., Chou-Talalay method) to quantify drug interactions.

- Compare Ara-CTP levels in monotherapy vs. combination settings to assess pharmacokinetic synergies.

- Evaluate biomarkers like hENT1 expression (via IHC or flow cytometry) to identify patient subsets benefiting from combinations .

Q. What experimental strategies can elucidate this compound’s dual inhibition of DNA and RNA synthesis, a feature absent in cytarabine?

Proposed methodologies:

- Use tritiated thymidine/uridine incorporation assays to quantify DNA/RNA synthesis inhibition in AML cell lines.

- Perform RNA-seq to identify transcriptomic changes post-treatment, focusing on ribosomal RNA processing genes.

- Compare apoptosis induction (via Annexin V/PI staining) in cells treated with this compound vs. cytarabine to differentiate mechanisms .

Q. How should researchers address small sample sizes and heterogeneous responses in early-phase this compound trials?

Mitigation strategies include:

- Bayesian adaptive trial designs to dynamically allocate patients based on interim efficacy/toxicity data.

- Stratification by prior therapy (e.g., cytarabine-refractory vs. relapsed) to reduce heterogeneity.

- Leverage pharmacodynamic biomarkers (e.g., Ara-CTP levels) as surrogate endpoints for early efficacy signals .

Methodological Recommendations

- Contradiction Analysis : Use multivariate regression to adjust for confounders (e.g., prior therapies, cytogenetic risk) when interpreting efficacy data .

- Combination Therapy Design : Incorporate translational endpoints (e.g., PD-1/PD-L1 expression) to explore immune-modulatory effects observed in preclinical models .

- Reproducibility : Follow CONSORT guidelines for clinical trials and provide raw PK/PD data as supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.